molecular formula C49H74O13 B3027891 Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- CAS No. 142353-09-1

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-

Cat. No.: B3027891
CAS No.: 142353-09-1
M. Wt: 871.1 g/mol
InChI Key: GFTDWUWMLOEFSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is a cyclic polyether compound produced naturally by the dinoflagellate species Karenia brevisBrevetoxins are known for their potent effects on the nervous system, primarily by binding to voltage-gated sodium channels in nerve cells .

Preparation Methods

The synthesis of brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is complex and involves multiple steps The synthetic route typically includes the formation of the polyether backbone through a series of cyclization reactions laboratory synthesis involves the use of various reagents and catalysts to achieve the desired structure .

Chemical Reactions Analysis

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- undergoes several types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen atoms into the molecule, altering its structure and properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, modifying the compound’s chemical behavior.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- has several scientific research applications:

    Chemistry: It is used to study the structure and function of cyclic polyether compounds.

    Biology: It helps in understanding the mechanisms of neurotoxicity and the role of sodium channels in nerve cells.

    Medicine: Research on brevetoxins contributes to the development of treatments for neurotoxic shellfish poisoning and other neurological disorders.

Mechanism of Action

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- exerts its effects by binding to voltage-gated sodium channels in nerve cells. This binding disrupts the normal function of these channels, leading to an influx of sodium ions and subsequent depolarization of the nerve cell membrane. This disruption interferes with normal neurological processes, causing symptoms associated with neurotoxic shellfish poisoning .

Comparison with Similar Compounds

Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy- is unique among brevetoxins due to its specific structure and functional groups. Similar compounds include:

    Brevetoxin A: Another cyclic polyether compound with a different arrangement of functional groups.

    Brevetoxin-1: Known for its acetylated hydroxyl group at position 38.

    Brevetoxin-2: Characterized by a double bond at positions 27-28.

    Brevetoxin-3: Contains a hydroxyl group at position 43.

These compounds share a common polyether backbone but differ in their specific functional groups and structural arrangements, leading to variations in their biological activity and toxicity.

Properties

IUPAC Name

14-(1-hydroxypropan-2-yl)-1,3,11,24,31,41,44-heptamethyl-2,6,10,15,19,25,29,34,38,43,47-undecaoxaundecacyclo[26.22.0.03,26.05,24.07,20.09,18.011,16.030,48.033,46.035,44.037,42]pentaconta-21,39-dien-12-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C49H74O13/c1-25-12-15-52-35-20-38-47(6,61-44(25)35)22-36-31(56-38)16-26(2)43-29(54-36)11-14-46(5)39(58-43)21-40-48(7,62-46)23-42-45(4,60-40)13-9-10-28-32(57-42)17-34-33(53-28)19-41-49(8,59-34)37(51)18-30(55-41)27(3)24-50/h9-10,12,15,25-44,50-51H,11,13-14,16-24H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFTDWUWMLOEFSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2C(CC3(C(O2)CC4C(O3)C(C=CO4)C)C)OC5C1OC6CC7C(CC8C(O7)(CC=CC9C(O8)CC1C(O9)CC2C(O1)(C(CC(O2)C(C)CO)O)C)C)(OC6(CC5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C49H74O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Reactant of Route 2
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Reactant of Route 3
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Reactant of Route 4
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Reactant of Route 5
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-
Reactant of Route 6
Brevetoxin B, 42-deoxo-41,43-dihydro-42-hydroxy-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.